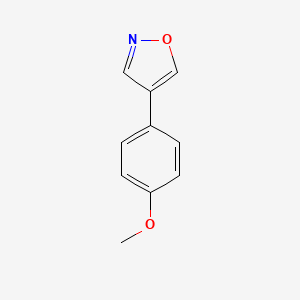

4-(4-Methoxyphenyl)isoxazole

Description

Significance of the Isoxazole (B147169) Scaffold in Heterocyclic Chemistry

The isoxazole ring is a privileged pharmacophore in medicinal chemistry due to its versatile biological activities. ajrconline.orgajrconline.org Its presence is noted in numerous natural products and synthetic compounds with a wide array of therapeutic applications. ajrconline.orgnih.gov Isoxazole derivatives have demonstrated efficacy as anti-inflammatory, anticonvulsant, antibacterial, antifungal, and anticancer agents. ajrconline.org The isoxazole moiety can be found in commercially successful drugs, highlighting its importance in drug discovery and development. nih.govresearchgate.net The stability of the isoxazole ring, coupled with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical and biological properties, making it an attractive scaffold for the design of novel therapeutic agents. researchgate.netwpmucdn.com

Overview of Academic Research Trajectories for Aryl-Substituted Isoxazoles

Academic research into aryl-substituted isoxazoles has been extensive and continues to evolve. A primary focus has been the development of efficient and regioselective synthetic methodologies to access a wide range of substituted isoxazoles. rsc.orgmdpi.com These efforts are driven by the need to create libraries of compounds for biological screening and to understand structure-activity relationships. researchgate.netumt.edu Studies have investigated the impact of different aryl substituents on the biological and physical properties of the isoxazole core. ajrconline.orgacs.org Furthermore, research has delved into the functionalization of the isoxazole ring itself, exploring reactions that allow for the introduction of additional chemical diversity. rsc.org The investigation of their photophysical properties and applications in materials science is another burgeoning area of research.

Structure

3D Structure

Properties

CAS No. |

37928-11-3 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H9NO2/c1-12-10-4-2-8(3-5-10)9-6-11-13-7-9/h2-7H,1H3 |

InChI Key |

UMJHMCOCCDYXOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CON=C2 |

Origin of Product |

United States |

Chemical and Physical Properties of 4 4 Methoxyphenyl Isoxazole

| Property | Value |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Note: The data in this table is based on general chemical principles and data for structurally similar compounds. scbt.com Specific experimental values may vary.

Spectroscopic data is essential for the characterization of 4-(4-Methoxyphenyl)isoxazole. While specific spectra for this exact compound are not detailed in the provided search results, related compounds show characteristic signals. For instance, the 1H NMR spectrum would be expected to show signals for the aromatic protons of the methoxyphenyl group, a singlet for the methoxy (B1213986) protons, and a signal for the C5-proton of the isoxazole (B147169) ring. tandfonline.comrsc.org The 13C NMR spectrum would similarly display distinct peaks for the carbons of both the isoxazole and the methoxyphenyl rings. tandfonline.comrsc.org

Spectroscopic Characterization Techniques in 4 4 Methoxyphenyl Isoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules, including methoxyphenylisoxazole systems. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, researchers can map out the carbon-hydrogen framework and confirm the substitution pattern of the isoxazole (B147169) and phenyl rings.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 4-(4-methoxyphenyl)isoxazole, the ¹H NMR spectrum exhibits several characteristic signals.

The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet at approximately 3.8-3.9 ppm. beilstein-journals.orgbeilstein-journals.orgrsc.org The aromatic protons of the 4-methoxyphenyl (B3050149) ring show a distinct splitting pattern. Due to the para-substitution, the protons ortho to the methoxy group appear as a doublet around 6.9-7.1 ppm, while the protons meta to the methoxy group (and ortho to the isoxazole ring) resonate further downfield as a doublet around 7.7-7.9 ppm. beilstein-journals.orgucd.ie The single proton on the isoxazole ring (H-5 or H-3, depending on substitution) typically appears as a singlet in a distinct region, often between 6.1 and 7.5 ppm. ucd.ierjpbcs.comchemrevlett.com For instance, in [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, the isoxazole ring proton gives a singlet at 6.5 ppm. chemrevlett.com

Interactive Table: Representative ¹H NMR Data for Methoxyphenylisoxazole Derivatives (in CDCl₃ or DMSO-d₆) Users can sort and filter the data by compound and chemical shift.

| Compound | Methoxy Protons (-OCH₃) (δ ppm) | Aromatic Protons (ortho to -OCH₃) (δ ppm) | Aromatic Protons (meta to -OCH₃) (δ ppm) | Isoxazole Proton (δ ppm) | Reference |

|---|---|---|---|---|---|

| 5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole | 3.9 (s, 3H) | 6.9-7.0 (m, 2H) | 7.8-7.9 (m, 2H) | 7.3 (s, 1H) | beilstein-journals.org |

| Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | 3.87 (s, 3H) | 7.00 (d, 2H) | 7.75 (d, 2H) | 6.80 (s, 1H) | ucd.ie |

| [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol | 3.85 (s, 3H) | 6.98 (d, 2H) | 7.7 (d, 2H) | 6.5 (s, 1H) | chemrevlett.com |

| 5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazole | 3.36 (s, 3H) | 7.02 (d, 2H) | 7.79 (d, 2H) | 6.79 (s, 1H) | wpmucdn.com |

Note: Overlapping signals with bromophenyl protons.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. For 4-(4-methoxyphenyl)isoxazole derivatives, key signals confirm the structure. The methoxy carbon (-OCH₃) resonates distinctly upfield, typically around 55-56 ppm. beilstein-journals.orgucd.ie

The carbons of the phenyl ring show characteristic shifts:

The carbon atom bonded to the oxygen of the methoxy group (C-4' of the phenyl ring) appears significantly downfield, around 160-162 ppm. ucd.iechemrevlett.com

The carbon atom attached to the isoxazole ring (C-1' of the phenyl ring) is found in the 119-121 ppm range. beilstein-journals.orgchemrevlett.com

The ortho-carbons (relative to the methoxy group) are shielded and appear around 114 ppm. ucd.ie

The meta-carbons are observed further downfield, around 127-128 ppm. beilstein-journals.orgucd.ie

The carbon atoms of the isoxazole ring itself have characteristic chemical shifts that are crucial for confirming the heterocyclic core. For example, in ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate, the isoxazole carbons C-5, C-4, and C-3 appear at 171.7, 98.5, and 156.9 ppm, respectively. ucd.ie

Interactive Table: Representative ¹³C NMR Data for Methoxyphenylisoxazole Derivatives Users can sort and filter the data by compound and chemical shift.

| Compound | Methoxy Carbon (-OCH₃) (δ ppm) | Phenyl C-O (δ ppm) | Phenyl C-Isoxazole (δ ppm) | Isoxazole Carbons (δ ppm) | Reference |

|---|---|---|---|---|---|

| 2-(3-(4-Methoxyphenyl)isoxazol-5-yl)acetic acid | 55.3 | 160.7 | 121.0 | 101.3, 161.5, 166.9 | beilstein-journals.org |

| Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate | 55.4 | 161.5 | 119.4 | 98.5, 156.9, 171.7 | ucd.ie |

| [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol | 54.18 | 159.89 | 120.0 | 98.7, 160.93, 171.0 | chemrevlett.com |

For more complex molecules containing the 4-(4-methoxyphenyl)isoxazole moiety, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. ipb.pt

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, such as those on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for establishing the connectivity between the phenyl ring and the isoxazole ring, and for confirming the substitution pattern.

These advanced techniques are crucial for distinguishing between isomers and for characterizing novel, complex isoxazole-based structures. ipb.ptacgpubs.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(4-methoxyphenyl)isoxazole derivatives shows several characteristic absorption bands. wpmucdn.com

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. rjpbcs.comorgsyn.org

Aliphatic C-H Stretching: The methoxy group's C-H bonds show stretching vibrations in the 2960-2830 cm⁻¹ range. orgsyn.org

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds of the phenyl ring appear in the 1620-1475 cm⁻¹ region. chemrevlett.com Specifically, the C=N stretch is often noted around 1610-1620 cm⁻¹. ucd.iechemrevlett.com

N-O Stretching: The isoxazole N-O bond vibration is typically found in the 1440-1320 cm⁻¹ range. rjpbcs.com

C-O Stretching: The strong absorption bands for the aryl ether C-O bond of the methoxy group are prominent in the 1260-1020 cm⁻¹ region. chemrevlett.comorgsyn.org

Interactive Table: Key IR Absorption Frequencies for Methoxyphenylisoxazole Derivatives (cm⁻¹) Users can sort and filter the data by vibrational mode.

| Vibrational Mode | Frequency Range (cm⁻¹) | Example Compound | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3103 - 3006 | 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole | orgsyn.org |

| Aliphatic C-H Stretch (-OCH₃) | 2955 - 2830 | 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole | orgsyn.org |

| C=N Stretch (Isoxazole) | ~1620 | [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol | chemrevlett.com |

| C=C Stretch (Aromatic) | 1600 - 1475 | [3-(4-Methoxyphenyl)isoxazole-5-yl]-methanol | chemrevlett.com |

| Aryl C-O Stretch (Ether) | 1257 - 1032 | 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole | orgsyn.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For methoxyphenylisoxazole derivatives, techniques like Electrospray Ionization (ESI) are common, which typically show the protonated molecule [M+H]⁺. rjpbcs.com

The mass spectrum provides the molecular weight, confirming the successful synthesis of the target compound. Analysis of the fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways may include the cleavage of the isoxazole ring, loss of the methoxy group (CH₃), or loss of carbon monoxide (CO).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its identity. rsc.org In the characterization of 4-(4-methoxyphenyl)isoxazole derivatives, researchers compare the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula. A close match between the calculated and found values provides strong evidence for the structure. beilstein-journals.orgbeilstein-journals.org For example, for 2-(3-(4-Methoxyphenyl)isoxazol-5-yl)acetic acid, the calculated mass for its sodium adduct [C₁₂H₁₁NO₄Na]⁺ was 256.0580, and the found mass was 256.0580, confirming the elemental composition. beilstein-journals.org

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Following a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallography data for the compound 4-(4-Methoxyphenyl)isoxazole could not be located. Published research providing detailed crystal structures, including unit cell dimensions, bond lengths, bond angles, and analysis of crystal packing, focuses on derivatives or isomers of this specific molecule rather than the parent compound itself.

For instance, studies are available for related structures such as 5-Amino-3-(4-methoxyphenyl)isoxazole and various spiro-isoxazole derivatives. These studies reveal detailed solid-state conformations and intermolecular interactions for those particular molecules. However, due to the strict requirement to focus solely on 4-(4-Methoxyphenyl)isoxazole, the data from these related compounds cannot be presented here.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information for 4-(4-Methoxyphenyl)isoxazole, including:

Molecular Geometry: The exact bond lengths, bond angles, and torsion angles of the molecule, confirming the connectivity and conformation in the solid state.

Planarity and Dihedral Angles: It would determine the planarity of the isoxazole and methoxyphenyl rings and the dihedral angle between them, which is crucial for understanding the degree of electronic conjugation.

Crystal Packing: The analysis would reveal how individual molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds, van der Waals forces, or π-π stacking interactions that stabilize the crystal structure.

Without experimental data from a single-crystal X-ray diffraction study on 4-(4-Methoxyphenyl)isoxazole, a detailed, data-driven discussion of its solid-state geometry and crystal packing is not possible.

Theoretical and Computational Investigations of 4 4 Methoxyphenyl Isoxazole

Quantum Chemical Calculations in Isoxazole (B147169) Research

Quantum chemical calculations have become an indispensable tool in the study of isoxazole derivatives, providing profound insights into their molecular structure, reactivity, and spectroscopic properties. researchgate.netnih.govwikipedia.orgresearchgate.netnih.gov These computational methods allow researchers to model molecular systems with a high degree of accuracy, complementing and guiding experimental work. By solving the Schrödinger equation, or an approximation of it, for a given molecule, it is possible to determine a wide range of chemical and physical properties. This approach is particularly valuable for understanding the behavior of complex organic molecules like 4-(4-methoxyphenyl)isoxazole, where experimental characterization can be challenging. Theoretical studies on isoxazoles have been instrumental in elucidating reaction mechanisms, predicting spectroscopic signatures, and understanding the nature of chemical bonding within these heterocyclic systems. nih.govresearchgate.netdntb.gov.ua

Density Functional Theory (DFT) stands out as one of the most widely used and versatile quantum chemical methods for investigating isoxazole systems. researchgate.netnih.govwikipedia.orgresearchgate.netnih.govgaussian.com DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex molecules without a significant loss of accuracy. nih.gov In the context of isoxazole research, DFT has been successfully applied to predict geometries, analyze electronic structures, and simulate vibrational spectra. researchgate.netwikipedia.org The choice of the functional and basis set is crucial in DFT calculations, as it significantly influences the accuracy of the predicted properties. nih.gov Functionals like B3LYP are commonly employed for their balanced description of molecular systems. nih.govmdpi.com

Geometry optimization is a fundamental application of DFT in which the lowest energy arrangement of atoms in a molecule is determined. researchgate.netnih.gov For 4-(4-methoxyphenyl)isoxazole, this involves finding the most stable conformation by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Computational studies on similar structures, such as 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one, reveal that the isoxazole ring can adopt an envelope conformation. researchgate.net In the case of 4-(4-methoxyphenyl)isoxazole, the planarity of the isoxazole and methoxyphenyl rings, as well as the rotational barrier around the single bond connecting them, are key aspects of its conformational landscape. researchgate.netresearchgate.net DFT calculations can predict whether the two rings are coplanar, which would maximize π-conjugation, or twisted relative to each other to minimize steric hindrance. researchgate.net These conformational preferences are critical as they directly influence the molecule's electronic properties and biological activity.

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bonds (single, double, triple). |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Determines the overall shape and geometry of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and steric relationships between different parts of the molecule. |

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. libretexts.org DFT is extensively used to calculate the energies and shapes of these orbitals. researchgate.netnih.gov Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. ossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. libretexts.orgossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, stability, and optical properties. ossila.comnih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov For molecules like 4-(4-methoxyphenyl)isoxazole, the HOMO-LUMO gap can provide insights into its potential as an electronic material or its susceptibility to chemical reactions. researchgate.net The distribution of the HOMO and LUMO across the molecule can also reveal the regions that are most likely to be involved in electron transfer processes. For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO-LUMO energy gap was calculated to be 4.9266 eV, indicating that charge transfer occurs within the molecule. mdpi.com

| Parameter | Definition | Significance in Chemical Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential and the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity and the ability to accept electrons. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical stability, reactivity, and the energy of the lowest electronic excitation. ossila.com |

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using DFT. wikipedia.orgresearchgate.net These calculations predict the frequencies and intensities of the vibrational modes of a molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. ijrar.orgnih.gov By comparing the calculated spectrum with the experimentally measured one, a detailed assignment of the observed vibrational bands to specific atomic motions can be made. nih.govnih.gov This is particularly useful for complex molecules where the experimental spectrum may contain many overlapping peaks. For 4-(4-methoxyphenyl)isoxazole, DFT calculations can help identify the characteristic vibrational modes associated with the isoxazole ring, the methoxy (B1213986) group, and the phenyl ring. ijrar.orgmdpi.com For example, aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹, while the stretching of the C=N bond in the isoxazole ring would be expected at a lower frequency. ijrar.org The accuracy of the calculated frequencies can be improved by using scaling factors to account for anharmonicity and other systematic errors in the theoretical model. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the phenyl ring. ijrar.org |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching of the carbon-hydrogen bonds in the methoxy group. |

| C=N Stretch | 1690 - 1640 | Stretching of the carbon-nitrogen double bond within the isoxazole ring. |

| C=C Stretch | 1600 - 1450 | Stretching of the carbon-carbon double bonds in the aromatic rings. |

| C-O Stretch | 1260 - 1000 | Stretching of the carbon-oxygen single bonds in the methoxy group and isoxazole ring. |

Understanding the distribution of electric charge within a molecule is fundamental to explaining its reactivity, polarity, and intermolecular interactions. wikipedia.orgniscpr.res.in DFT calculations can provide this information through various population analysis schemes, with the Mulliken population analysis being one of the most common methods. wikipedia.orguni-muenchen.de Mulliken analysis partitions the total electron density of the molecule among its constituent atoms, providing an estimate of the partial atomic charge on each atom. wikipedia.org These charges can be used to identify the electrophilic (electron-deficient) and nucleophilic (electron-rich) sites in the molecule, which are the most likely locations for chemical attack. niscpr.res.in For 4-(4-methoxyphenyl)isoxazole, a Mulliken population analysis would likely show that the oxygen and nitrogen atoms of the isoxazole ring carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms would have varying degrees of positive charge. niscpr.res.in It is important to note that Mulliken charges are known to be sensitive to the choice of basis set and should be interpreted with caution. wikipedia.orguni-muenchen.de

| Atom | Expected Partial Charge | Reason |

|---|---|---|

| Oxygen (in isoxazole and methoxy) | Negative | High electronegativity, acts as an electron acceptor. niscpr.res.in |

| Nitrogen (in isoxazole) | Negative | High electronegativity, acts as an electron acceptor. niscpr.res.in |

| Carbon | Varies (positive or negative) | Depends on the local chemical environment and bonded atoms. niscpr.res.in |

| Hydrogen | Positive | Lower electronegativity compared to carbon, nitrogen, and oxygen. niscpr.res.in |

Many chemical and biological processes occur in solution, and the presence of a solvent can significantly alter the properties and behavior of a molecule compared to the gas phase. researchgate.netnih.gov Theoretical studies must account for these solvent effects to provide realistic predictions. Solvation models are computational methods used to simulate the influence of a solvent on a solute molecule. faccts.de One of the most widely used approaches is the Conductor-like Polarizable Continuum Model (CPCM). nih.govgoogle.com

In the CPCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. faccts.degoogle.com The solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This interaction is included in the quantum chemical calculation, allowing for the determination of the molecule's properties in the presence of the solvent. faccts.de For methoxyphenylisoxazoles, using a solvation model like CPCM is crucial for accurately predicting properties such as conformational equilibria, electronic spectra, and reaction energetics in different solvents. researchgate.net The choice of solvent in the model (e.g., water, ethanol, chloroform) allows for the systematic investigation of how the polarity of the environment affects the molecule's behavior. researchgate.netnih.gov

Reactivity and Derivatization Strategies for 4 4 Methoxyphenyl Isoxazole

Functional Group Transformations on the Isoxazole (B147169) Ring

Electrophilic and Nucleophilic Substitution Reactions

The isoxazole ring exhibits a degree of aromaticity, though its reactivity in substitution reactions is significantly influenced by the presence of two heteroatoms. Generally, isoxazoles are considered electron-deficient heterocycles, which makes them relatively resistant to standard electrophilic aromatic substitution reactions. The electron-withdrawing nature of the ring system deactivates it towards attack by electrophiles. However, electrophilic substitution at the C4 position is known to be the most favored pathway when it does occur, as the resulting intermediate is the most stable. reddit.com Forcing conditions or the introduction of highly activating substituents may be required to facilitate such reactions.

A more common approach to functionalize the isoxazole ring involves the synthesis of halo-isoxazoles, which can then participate in various cross-coupling reactions. For instance, 4-iodoisoxazoles, synthesized through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl), serve as versatile precursors. nih.govorganic-chemistry.org These intermediates can undergo palladium-catalyzed reactions to introduce a wide variety of substituents at the C4 position, effectively bypassing the challenges of direct electrophilic substitution. nih.gov

Nucleophilic substitution reactions on the isoxazole ring are generally uncommon unless a suitable leaving group is present at one of the ring carbon atoms.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, including isoxazoles. acs.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. For isoxazoles, transition-metal-catalyzed C-H activation is a key strategy.

Palladium-catalyzed direct arylation has been successfully applied to isoxazoles, enabling the formation of C-C bonds at specific positions. Research has demonstrated that the C-H bond at the 5-position of the isoxazole ring can be selectively activated to couple with aryl iodides, yielding 5-arylisoxazoles in moderate to good yields. nih.gov While this has been shown for other isoxazoles, the principles are applicable to derivatives like 4-(4-methoxyphenyl)isoxazole, provided the C5 position is unsubstituted. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of the C-H activation process. acs.org

Modifications of the 4-Methoxyphenyl (B3050149) Moiety

O-Demethylation Reactions

The methoxy (B1213986) group on the phenyl ring is a common site for modification. O-demethylation to the corresponding phenol is a synthetically important transformation, as it provides a handle for further functionalization, such as etherification or esterification, and is often a key step in the synthesis of metabolites or analogs of biologically active compounds.

Several reagents are effective for the cleavage of aryl methyl ethers. A widely used and potent reagent is boron tribromide (BBr₃), which typically effects demethylation under mild conditions, often starting at low temperatures in a solvent like dichloromethane (DCM). commonorganicchemistry.com Another common method involves treatment with strong protic acids, such as 47% hydrobromic acid (HBr), usually at elevated temperatures. commonorganicchemistry.comchem-station.com

For more selective or milder conditions, reagents based on aluminum halides can be employed. A system of aluminum chloride in dichloromethane has been shown to regioselectively demethylate p-aryl methyl ethers that contain ester or ketone functionalities. researchgate.net Additionally, a combination of aluminum chloride and sodium iodide in acetonitrile (B52724) is known to cleave aryl methyl ethers. jst.go.jp Strong nucleophiles like alkyl thiolates in polar aprotic solvents also provide an alternative, acid-free method for O-demethylation. commonorganicchemistry.com

Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective, but moisture-sensitive. commonorganicchemistry.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, elevated temp. | Strong acid, low functional group tolerance. commonorganicchemistry.comchem-station.com |

| Aluminum Chloride (AlCl₃) | Dichloromethane, RT | Can show regioselectivity. researchgate.net |

| Aluminum Chloride/Sodium Iodide | Acetonitrile | Effective cleavage system. jst.go.jp |

Impact of Substituent Effects on Reactivity

The 4-methoxyphenyl substituent has a profound electronic influence on the reactivity of the entire molecule. The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect. libretexts.org

This electron-donating nature has two primary consequences:

Activation of the Phenyl Ring: The methoxy group strongly activates the phenyl ring towards electrophilic aromatic substitution, making it much more reactive than benzene itself. libretexts.orgminia.edu.egmsu.edu It directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the isoxazole ring, electrophilic attack will be directed to the two ortho positions (C3' and C5').

Electronic Influence on the Isoxazole Ring: The electron-donating character of the 4-methoxyphenyl group increases the electron density of the isoxazole ring system compared to an unsubstituted phenylisoxazole. This can influence the isoxazole ring's susceptibility to certain reactions, such as transition-metal-catalyzed C-H functionalization, by modulating the electronic properties of the heterocyclic core.

Ring-Opening and Rearrangement Reactions of Isoxazoles

The N-O bond in the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, making ring-opening and rearrangement reactions a cornerstone of isoxazole chemistry. These transformations provide access to a diverse range of acyclic and alternative heterocyclic structures.

Reductive Ring-Opening: The isoxazole ring can be reductively cleaved to yield β-amino enones or related compounds. This is a common strategy in organic synthesis where the isoxazole acts as a masked 1,3-dicarbonyl equivalent. rsc.org Catalytic hydrogenation is a classic method for this transformation. More specific chemical reagents can also be employed. For example, molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water effectively cleaves the N-O bond to produce β-aminoenones in good yields. rsc.orgrsc.org This reductive ring-opening is also a significant metabolic pathway for some isoxazole-containing drugs. nih.gov

Base-Promoted Reactions: Treatment with a base can induce ring-opening, particularly in isoxazoles with acidic protons. nih.gov In some cases, this can be followed by rearrangement. A notable example is the Boulton–Katritzky rearrangement, a thermal or base-mediated reaction of certain substituted isoxazoles that leads to the formation of a new heterocyclic system. nih.govbeilstein-journals.org

Photochemical Rearrangements: Under UV irradiation, isoxazoles can undergo rearrangement. biorxiv.org A common photochemical transformation is the isomerization of isoxazoles to oxazoles. acs.orgnih.gov This process is believed to proceed via homolytic cleavage of the weak N-O bond to form a diradical, which then rearranges to an acyl azirine intermediate before collapsing to the more stable oxazole (B20620) ring. acs.orgnih.govresearchgate.net

Transition-Metal-Catalyzed Reactions: Transition metals can catalyze the ring-opening of isoxazoles, often leading to annulation reactions where the isoxazole fragment is incorporated into a new ring system. rsc.orgacs.org For instance, iron(III) catalysts, particularly under microwave irradiation, can promote the ring-opening of isoxazoles to generate reactive nitrene intermediates. These intermediates can then react with other molecules in the mixture to form valuable heterocycles like pyrroles and pyridines. acs.orgacs.org

Table 2: Summary of Isoxazole Ring-Opening and Rearrangement Reactions

| Reaction Type | Conditions | Typical Products |

|---|---|---|

| Reductive Ring-Opening | Mo(CO)₆ / H₂O, reflux | β-Aminoenones rsc.orgrsc.org |

| Base-Promoted Rearrangement | Base (e.g., K₂CO₃) | Rearranged heterocycles (e.g., via Boulton–Katritzky) beilstein-journals.orgresearchgate.net |

| Photochemical Rearrangement | UV light (200–330 nm) | Oxazoles, Ketenimines acs.orgnih.gov |

Reductive Ring Cleavage to Enaminones

The isoxazole ring, particularly in 4-aryl substituted derivatives like 4-(4-methoxyphenyl)isoxazole, can undergo reductive cleavage of its weak N-O bond to yield synthetically valuable intermediates. One of the most significant transformations in this category is the conversion to β-amino enones, often referred to simply as enaminones. This reaction effectively unmasks a 1,3-dicarbonyl-like functionality, making the isoxazole ring a stable synthon for these versatile building blocks.

The reductive ring opening is commonly achieved using transition metal carbonyls, with molybdenum hexacarbonyl, Mo(CO)₆, being a particularly effective reagent. researchgate.net When isoxazoles are treated with Mo(CO)₆ in the presence of water, they undergo a thermally induced reductive cleavage of the N–O bond to produce β-amino enones in good yields. researchgate.net The reaction is believed to proceed via the coordination of the molybdenum center to the nitrogen atom of the isoxazole ring, which facilitates the cleavage of the labile N-O bond. nih.gov This transformation highlights the utility of isoxazoles as precursors for linear, functionalized structures that are primed for further chemical elaboration. researchgate.net

The general scheme for this conversion involves refluxing the isoxazole substrate with Mo(CO)₆ in a solvent like wet acetonitrile or methanol. researchgate.net This process provides a direct route to enaminones, which are pivotal intermediates in the synthesis of various nitrogen-containing heterocyclic compounds.

| Reactant | Reagent | Product Type | General Conditions |

|---|---|---|---|

| 4-(4-Methoxyphenyl)isoxazole | Molybdenum Hexacarbonyl [Mo(CO)₆] | β-Amino enone | Thermal (reflux) in the presence of water (e.g., wet MeCN or MeOH) |

Formation of Fused Heterocyclic Systems Involving Isoxazoles

The isoxazole moiety is a versatile precursor for the construction of more complex, fused heterocyclic systems. The strategy often involves an initial ring-opening of the isoxazole, followed by an intramolecular cyclization of the resulting intermediate. This approach leverages the masked functionality within the isoxazole ring to build new rings.

A prominent example of this strategy is the synthesis of pyridone derivatives. researchgate.net Isoxazoles can undergo a reductive ring opening mediated by Mo(CO)₆ to form enamine intermediates. researchgate.net If the original isoxazole possesses a suitable acyl group, this enamine can subsequently undergo an intramolecular cyclization reaction to form a fused pyridone structure. researchgate.net This tandem reaction provides an efficient pathway to complex nitrogen-containing heterocycles from relatively simple isoxazole precursors.

Furthermore, isoxazole rings that are already part of a fused system can be chemically transformed to generate different fused heterocyclic structures. For instance, the reaction of 4-substituted isoxazolo[5,4-b]pyridines with Mo(CO)₆ in refluxing methanol serves as an efficient and versatile method for preparing functionalized, pyrido-condensed heterocycles. researchgate.net

Another approach involves the transformation of related isoxazoline (B3343090) derivatives, which can indicate potential reaction pathways for isoxazoles. For example, certain five-membered heterocycle-substituted 2-isoxazoline-2-oxides react with titanium tetrachloride to yield novel heterocycle-fused furo[3,4-d]isoxazoles. clockss.org This type of ring transformation demonstrates the capacity of the isoxazole core to participate in complex rearrangements to form polycyclic systems. These strategies underscore the importance of the isoxazole ring as a key structural motif in synthetic methodologies aimed at producing diverse fused heterocyclic compounds.

| Starting Material Type | Reaction Strategy | Reagents/Conditions | Resulting Fused System |

|---|---|---|---|

| Acyl-substituted Isoxazole | Reductive Ring Opening-Intramolecular Cyclization | Mo(CO)₆ | Fused Pyridones researchgate.net |

| Isoxazolo[5,4-b]pyridines | Ring Transformation | Mo(CO)₆ / Refluxing MeOH | Pyrido-condensed Heterocycles researchgate.net |

| Heterocycle-substituted 2-isoxazoline-2-oxides | Ring Transformation | Titanium Tetrachloride (TiCl₄) | Fused Furo[3,4-d]isoxazoles clockss.org |

Advanced Applications of 4 4 Methoxyphenyl Isoxazole Beyond Biological Systems

Role as Synthetic Intermediates in Complex Molecule Construction

The structural attributes of 4-(4-Methoxyphenyl)isoxazole make it a valuable intermediate in the synthesis of more complex molecular architectures. The isoxazole (B147169) ring can be viewed as a masked β-amino alcohol or a 1,3-dicarbonyl equivalent, which can be revealed through various chemical transformations.

One notable application is in the construction of other substituted isoxazoles. For instance, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole has been synthesized from a brominated chalcone (B49325) precursor in a ketone addition reaction that results in imine and subsequent heterocycle formation. wpmucdn.com This demonstrates how the core structure can be further functionalized to create a diverse library of molecules.

Furthermore, isoxazoles can undergo reductive ring cleavage, a key strategy for accessing other important synthetic building blocks. wpmucdn.com In the presence of catalysts such as copper/diamine complexes, the isoxazole ring can be opened to yield enaminones. wpmucdn.com These enaminones are versatile intermediates in their own right, serving as precursors for the synthesis of a variety of compounds, including pharmaceuticals. wpmucdn.com

The synthesis of biheterocyclic molecules containing both isoxazole and 1,3,4-oxadiazole (B1194373) moieties further illustrates the utility of isoxazole derivatives as synthetic intermediates. nih.gov In these syntheses, the isoxazole core is first constructed, and then subsequent chemical modifications lead to the formation of the second heterocyclic ring, highlighting the isoxazole's role as a foundational scaffold. nih.gov

| Precursor Compound | Reaction Type | Resulting Complex Molecule/Intermediate | Reference |

| Brominated Chalcone | Ketone addition, Cyclization | 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole | wpmucdn.com |

| Isoxazole Derivative | Reductive Ring Cleavage | Enaminone | wpmucdn.com |

| Isoxazole Derivative | Multi-step Synthesis | 2,5-disubstituted-1,3,4-oxadiazole containing an isoxazole moiety | nih.gov |

Contributions to Materials Science and Engineering

The unique chemical and physical properties of the 4-(4-methoxyphenyl)isoxazole scaffold lend themselves to applications in the field of materials science, particularly in the development of novel polymers and functional materials with specific optoelectronic characteristics.

Development of Polymers and Coatings

Derivatives of 4-(4-methoxyphenyl)isoxazole are incorporated into polymers and coatings to enhance their material properties. The isoxazole moiety can improve thermal stability and mechanical strength, which are critical characteristics for producing durable materials. nih.gov The rigid, aromatic nature of the isoxazole ring, combined with the methoxyphenyl group, can contribute to stronger intermolecular interactions within the polymer matrix, leading to improved performance.

Optoelectronic Properties in Functional Materials

The isoxazole nucleus is a component in the design of functional materials with interesting optoelectronic properties. Research into fluorinated isoxazole scaffolds has revealed that these compounds can exhibit fluorescent luminescence. nih.gov The introduction of a fluorine atom into the isoxazole ring has been shown to increase the fluorescence intensity in the aggregated state and cause a redshift in the emission. nih.gov This phenomenon, known as aggregation-induced emission (AIE), is of significant interest for applications in sensors, imaging, and organic light-emitting diodes (OLEDs).

Furthermore, theoretical calculations on a derivative, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, have determined the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy band gap of 4.9266 eV. mdpi.com This information is crucial for understanding the electronic properties and potential applications of such molecules in optoelectronic devices.

| Property | Value/Observation | Significance | Reference |

| Thermal Stability | Improved in polymers | Enhanced durability of materials | nih.gov |

| Mechanical Properties | Improved in polymers | Enhanced strength of materials | nih.gov |

| Fluorescence | Observed in fluorinated derivatives | Potential for use in sensors and OLEDs | nih.gov |

| HOMO Energy | -5.8170 eV | Understanding of electronic properties | mdpi.com |

| LUMO Energy | -0.8904 eV | Understanding of electronic properties | mdpi.com |

| Energy Band Gap | 4.9266 eV | Prediction of optoelectronic behavior | mdpi.com |

Applications in Analytical Chemistry

The distinct chemical structure of 4-(4-methoxyphenyl)isoxazole and its derivatives makes them amenable to various analytical techniques for detection and quantification.

Methodologies for Detection and Quantification

While specific validated methods for the direct quantification of 4-(4-methoxyphenyl)isoxazole are not extensively detailed in the literature, general analytical principles can be applied. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the analysis of aromatic heterocyclic compounds.

A plausible HPLC-UV method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The methoxyphenyl group in the molecule provides a chromophore that absorbs UV light, allowing for its detection. For a related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, a maximum UV absorption was observed at approximately 240 nm, which can serve as a starting point for method development for 4-(4-methoxyphenyl)isoxazole. nuph.edu.ua

The characterization of 4-(4-methoxyphenyl)isoxazole and its derivatives is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are essential for structural elucidation and purity assessment. wpmucdn.com

Utility in Agricultural Chemistry and Crop Protection Research

The isoxazole scaffold is a key component in the development of modern agrochemicals, including herbicides and fungicides. researchgate.net Derivatives of 4-(4-methoxyphenyl)isoxazole have shown potential in this area.

Research has demonstrated that isoxazole-5(4H)-ones, a class of compounds that can be synthesized from precursors including those with a methoxyphenyl group, possess agrochemical properties. mdpi.com Some of these derivatives have been investigated for their larvicidal activity against the Aedes aegypti mosquito, a vector for various diseases. mdpi.com

Furthermore, a study on the closely related compound 5-(4'-methoxyphenyl)-oxazole revealed its ability to inhibit the hatch and growth of Caenorhabditis elegans, a nematode that can be a pest in agricultural settings. nih.gov While derivatives of this specific oxazole (B20620) did not show the same effect, it highlights the potential of the methoxyphenyl-substituted heterocyclic core in crop protection. nih.gov The isoxazole ring is a core structure in several commercial agrochemicals, underscoring its importance in this field. researchgate.net

| Application Area | Target Organism/Weed | Compound Class/Observation | Reference |

| Larvicidal Activity | Aedes aegypti | Isoxazole-5(4H)-ones | mdpi.com |

| Nematicidal Activity | Caenorhabditis elegans | 5-(4'-Methoxyphenyl)-oxazole | nih.gov |

| General Agrochemicals | Weeds, Fungi | Isoxazole derivatives | researchgate.net |

Isoxazole-based Agrochemical Scaffolds

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in the design and development of modern agrochemicals. researchgate.net Its unique chemical properties, including metabolic stability and the ability to act as a bioisostere for other functional groups, make it a valuable scaffold for creating novel herbicides, fungicides, and insecticides. nih.govherts.ac.ukfao.org The substitution pattern on the isoxazole ring allows for fine-tuning of the molecule's biological activity, selectivity, and physicochemical properties. The presence of a methoxyphenyl group, as seen in the core structure of 4-(4-Methoxyphenyl)isoxazole, is a recurring feature in various biologically active compounds, contributing to their efficacy. While direct agrochemical applications of 4-(4-Methoxyphenyl)isoxazole are not extensively documented in publicly available research, the broader class of isoxazole derivatives serves as a crucial component in a range of commercial crop protection agents. chemimpex.comchemimpex.com

The versatility of the isoxazole scaffold allows it to target a variety of biological processes in weeds, fungi, and insects. This has led to the development of agrochemicals with diverse modes of action, helping to manage resistance to existing products.

Herbicidal Applications

Isoxazole-based compounds have been successfully commercialized as herbicides, demonstrating efficacy against a wide spectrum of broadleaf and grass weeds. Two notable examples are isoxaflutole (B1672639) and isoxaben (B1672637), which, although not direct derivatives of 4-(4-Methoxyphenyl)isoxazole, highlight the importance of the isoxazole ring in herbicidal action.

Isoxaflutole is a pre-emergence herbicide used for weed control in corn and sugarcane. researchgate.netnih.gov It acts as a pro-herbicide, meaning it is converted into its active form after being absorbed by the plant. researchgate.net The mode of action of isoxaflutole involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govfao.org This enzyme is critical for the biosynthesis of plastoquinone, a vital cofactor in the production of carotenoids. researchgate.net Without carotenoids, chlorophyll (B73375) is susceptible to photo-degradation, leading to the characteristic bleaching of the plant tissues and eventual death of the weed. fao.org

Isoxaben is another selective pre-emergent herbicide that controls broadleaf weeds. solutionsstores.comdiypestcontrol.comdomyown.com Its mechanism of action is the inhibition of cellulose (B213188) biosynthesis. solutionsstores.comdiypestcontrol.comchemicalwarehouse.com Cellulose is a fundamental structural component of plant cell walls, and by disrupting its synthesis, isoxaben prevents the germination and growth of susceptible weeds. solutionsstores.comchemicalwarehouse.com

A newer generation herbicide, Pyroxasulfone , also incorporates a dihydro-isoxazole ring. It is recognized for its effectiveness against grass and small-seeded broadleaf weeds in crops like corn and soybeans when applied pre-emergence. nih.gov

Below is a table summarizing key isoxazole-based herbicides:

Table 1: Prominent Isoxazole-Based Herbicides| Herbicide | Type | Mode of Action | Target Weeds |

|---|---|---|---|

| Isoxaflutole | Pre-emergence | HPPD inhibitor | Broadleaf and grass weeds |

| Isoxaben | Pre-emergent | Cellulose biosynthesis inhibitor | Broadleaf weeds |

| Pyroxasulfone | Pre-emergence | Very long-chain fatty acid synthesis inhibitor | Grass and broadleaf weeds |

Fungicidal and Insecticidal Potential

The isoxazole scaffold is also being explored for its fungicidal and insecticidal properties. Research has shown that isoxazole derivatives can exhibit significant antifungal activity against various plant pathogens. researchgate.netnih.govresearchgate.netmdpi.com The development of new fungicidal compounds is crucial for managing crop diseases and overcoming resistance to existing treatments.

In the realm of insecticides, isoxazoline (B3343090) derivatives, a related class of compounds, have emerged as a significant area of research. researchgate.net These compounds often act on the nervous systems of insects, providing a different mode of action from many established insecticides. The structural modifications of the isoxazole ring play a critical role in determining the spectrum of activity and efficacy against different pest species. For instance, studies on derivatives of the natural product bisdemethoxycurcumin, which were modified to include isoxazole and pyrazole (B372694) groups, have shown notable acaricidal (mite-killing) activities. jst.go.jp

The continued exploration of isoxazole-based compounds, including those with methoxyphenyl substituents, holds promise for the discovery of new and effective agrochemicals to address the ongoing challenges in crop protection.

Emerging Research Directions and Future Outlook

Innovations in Green and Sustainable Synthesis of 4-(4-Methoxyphenyl)isoxazole

In response to the growing need for environmentally responsible chemical manufacturing, significant research has been directed toward the green synthesis of isoxazole (B147169) analogues. bohrium.com Traditional synthesis methods often involve hazardous solvents, harsh reaction conditions, and extended reaction times. mdpi.comnih.gov Modern innovations focus on minimizing environmental impact by utilizing alternative energy sources, eco-friendly solvents, and efficient catalytic systems. bohrium.com

Ultrasound-assisted synthesis has emerged as a powerful green technique. nih.gov Sonochemistry offers enhanced reaction rates, improved yields, and reduced energy consumption by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.comnih.gov This method has been successfully applied to various one-pot, multi-component reactions for synthesizing isoxazole derivatives, often simplifying work-up procedures and minimizing byproducts. mdpi.com Similarly, microwave irradiation provides rapid and uniform heating, significantly accelerating reaction kinetics and often leading to higher yields and cleaner reaction profiles compared to conventional heating. bohrium.comorganic-chemistry.org

The shift towards sustainable solvents and catalysts is another cornerstone of green isoxazole synthesis. Water-mediated reactions are highly desirable, avoiding the use of volatile organic compounds. bohrium.commdpi.com Researchers have also explored the use of natural catalysts, such as various fruit juices (e.g., Cocos nucifera L., Citrus limetta), which provide an acidic medium for multicomponent reactions to produce isoxazole derivatives in high yields. nih.govscispace.com Another novel approach involves using catalysts derived from agro-waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA) in glycerol, providing an inexpensive and eco-friendly route to 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Isoxazole Derivatives

| Methodology | Catalyst/Medium | Key Advantages | Example Reaction | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | Various (e.g., CaCl₂/K₂CO₃, pyridine) | Shorter reaction times, high atom economy, operational simplicity, reduced energy consumption. | One-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides. | mdpi.com |

| Microwave-Assisted Synthesis | Palladium, Copper | Drastically reduced reaction times (minutes vs. days), increased yields, minimized side-product formation. | One-pot three-component Sonogashira coupling-cycloaddition sequence. | organic-chemistry.org |

| Natural Acid Catalysis | Cocos nucifera L. (Coconut) juice | Eco-friendly, cost-effective, avoids strong acids/bases, high yields. | One-pot, three-component synthesis of 4-arylideneisoxazol-5-ones. | nih.govscispace.com |

| Agro-Waste Catalysis | WEOFPA/Glycerol | Benign, inexpensive, avoids hazardous solvents, high yields. | Synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. | nih.gov |

| Aqueous Medium Synthesis | NaCl | Environmentally benign, readily available and inexpensive catalyst, good to excellent yields. | Three-component synthesis of 4-arylideneisoxazol-5-ones. | researchgate.net |

Advanced Computational Design and Prediction of Novel Methoxyphenylisoxazole Structures

The integration of computational chemistry has revolutionized drug discovery and materials science, enabling the rational design of novel molecules with desired properties. researchgate.net For methoxyphenylisoxazole structures, in silico methods are instrumental in predicting biological activity, pharmacokinetic profiles, and electronic properties, thereby accelerating the design-synthesis-testing cycle. researchgate.netmdpi.com

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, molecular geometry, and reactivity of isoxazole derivatives. mdpi.com These calculations can predict how substituents, such as the methoxy (B1213986) group, influence the electron density of the molecule, which is crucial for understanding its interaction with biological targets. Molecular docking studies are another key computational tool, used to simulate the binding of a ligand (the isoxazole derivative) to the active site of a target protein. researchgate.net These simulations predict binding affinities and interaction modes, helping to identify promising candidates for further development. researchgate.netmdpi.com

Beyond individual molecule assessment, researchers are developing broader predictive models. Classification models, using machine learning algorithms like Random Forest, can be trained on existing data to predict the anti-proliferative or antimicrobial activity of new isoxazole structures. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. mdpi.comdntb.gov.ua Web-based tools can rapidly evaluate the pharmacokinetic properties and potential toxicity of novel methoxyphenylisoxazole designs, allowing chemists to prioritize compounds with more drug-like characteristics. mdpi.comdntb.gov.ua

Table 2: Application of Computational Methods in Isoxazole Research

| Computational Method | Primary Application | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure & Reactivity Analysis | Optimized molecular geometry, HOMO-LUMO energy gap, molecular electrostatic potential. | mdpi.com |

| Molecular Docking | Ligand-Protein Interaction | Binding affinity scores, identification of key binding interactions (e.g., hydrogen bonds). | researchgate.netresearchgate.net |

| Machine Learning Models (e.g., Random Forest) | Bioactivity Prediction | Classification of compounds as active or inactive against a specific biological target. | researchgate.net |

| ADMET Prediction | Pharmacokinetic & Toxicity Profiling | Prediction of properties like oral bioavailability, blood-brain barrier penetration, and toxicity risks. | mdpi.comdntb.gov.ua |

| Hirshfeld Surface Analysis | Intermolecular Interaction Analysis | Quantification of intermolecular contacts (e.g., H···H, H···O) in crystal packing. | mdpi.com |

Exploration of New Chemical Reactivity Profiles

While the isoxazole ring is aromatic and relatively stable, its inherent N-O bond is weak, providing a unique site for chemical transformations. researchgate.net The exploration of this reactivity profile allows isoxazole derivatives to serve as versatile synthetic intermediates for accessing other complex molecular structures. researchgate.netwpmucdn.com

A key reaction is the reductive ring cleavage of the isoxazole nucleus. researchgate.netwpmucdn.com Under specific reducing conditions, the N-O bond breaks, opening the ring to form valuable difunctionalized compounds such as β-amino alcohols, enaminoketones, or 1,3-dicarbonyl compounds. researchgate.netwpmucdn.com This "masked functionality" makes 4-(4-Methoxyphenyl)isoxazole a potential precursor for a variety of linear structures that might be difficult to synthesize directly. researchgate.net

The photochemistry of isoxazoles offers another avenue for novel reactivity. wikipedia.org Upon UV irradiation, the isoxazole ring can undergo rearrangement, collapsing into an azirine intermediate, which can then reform into an oxazole (B20620). wikipedia.org This photochemical transformation provides a pathway to isomerize the core heterocyclic structure, potentially leading to compounds with different physical or biological properties. The reactivity of the isoxazole ring also extends to various functionalization reactions, allowing for the further decoration of the core structure. sphinxsai.com

Table 3: Reactivity Profiles of the Isoxazole Ring

| Reaction Type | Conditions | Description | Resulting Products | Reference |

|---|---|---|---|---|

| Reductive Ring Cleavage | Reducing agents (e.g., Cu/diamine catalysts), basic conditions. | The weak N-O bond is cleaved, opening the five-membered ring. | Enaminones, 1,3-dicarbonyls, β-amino alcohols. | researchgate.netwpmucdn.com |

| Photochemical Rearrangement | UV irradiation. | The ring collapses via an azirine intermediate and rearranges. | Oxazoles. | wikipedia.org |

| Cycloaddition | Reaction with dipolarophiles (alkynes/alkenes). | The primary method for forming the isoxazole ring itself from nitrile oxides. | Isoxazole core structure. | wikipedia.orgorganic-chemistry.org |

Integration of 4-(4-Methoxyphenyl)isoxazole into Multi-Component Systems

A prominent strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more distinct pharmacophores into a single "hybrid" molecule. ijariit.commdpi.combohrium.com This approach aims to create agents with improved affinity, better selectivity, or even dual modes of action that can act synergistically. ijariit.commdpi.com The 4-(4-Methoxyphenyl)isoxazole scaffold is an excellent candidate for integration into such multi-component systems due to its established biological relevance and synthetic accessibility. ijariit.com

The creation of these hybrid molecules often relies on efficient synthetic strategies, particularly multi-component reactions (MCRs). scielo.br MCRs allow for the assembly of complex molecules from three or more starting materials in a single synthetic operation, which is highly efficient and aligns with the principles of green chemistry. nih.govscielo.br Ionic liquids have been shown to be effective catalysts for MCRs that produce isoxazol-5(4H)-ones. scielo.br

Researchers have successfully synthesized a variety of isoxazole-based hybrids by linking the isoxazole core to other heterocyclic systems like triazoles, coumarins, and oxazoles. ijariit.commdpi.comsemanticscholar.org The goal is to combine the therapeutic properties of each moiety to develop novel compounds. bohrium.com For instance, the combination of isoxazole and oxazole rings in a single hybrid compound can allow for complementary binding interactions within a biological target, potentially leading to increased potency or multifunctional activity. mdpi.com This modular approach allows for the systematic exploration of chemical space and the fine-tuning of pharmacological profiles.

Table 4: Examples of Isoxazole-Based Hybrid Molecules

| Hybrid System | Synthetic Strategy | Rationale | Reference |

|---|---|---|---|

| Isoxazole-Chalcone Hybrids | Claisen-Schmidt condensation. | Combines the pharmacophores of isoxazole and chalcone (B49325), both known for broad biological activity. | ijariit.com |

| Isoxazole-Oxazole Hybrids | Molecular hybridization. | Exploits synergistic advantages of two distinct N,O-containing heterocycles to enhance drug-like properties. | mdpi.com |

| Isoxazole-Triazole Hybrids | Click chemistry, multi-step synthesis. | Links two heterocycles known for their potent and diverse biological activities. | mdpi.com |

| Isoxazole-Sulfonamide Hybrids | Ultrasound-assisted multi-component reaction. | Incorporates the sulfonamide group, a common feature in many clinically used drugs. | mdpi.com |

Q & A

Q. What are the key synthetic strategies for 4-(4-Methoxyphenyl)isoxazole and its derivatives, and how do reaction conditions impact yields?

The synthesis of 4-(4-Methoxyphenyl)isoxazole derivatives commonly involves cycloaddition reactions or Suzuki coupling. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes efficiently generates the isoxazole core. A representative method uses phenyl acetylene and 4-methoxybenzaldoxime with phenyliodonium diacetate (PIFA), achieving yields up to 67% after purification by column chromatography . Alternative routes employ Suzuki coupling of 4-iodo-3,5-bis(4-methoxyphenyl)isoxazole with arylvinyl boronic acids, yielding 56–98% depending on substituent compatibility . Optimization of catalysts (e.g., Pd-based for Suzuki), solvent systems (e.g., ethanol/water), and temperature is critical to suppress side reactions like dehalogenation .

Q. How are computational methods (e.g., DFT) used to predict the electronic properties of 4-(4-Methoxyphenyl)isoxazole derivatives?

Density Functional Theory (DFT) calculations assess electronic effects of substituents on the isoxazole core. For instance, methoxy groups at the 4-position enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitution or binding interactions with biological targets. Hirshfeld surface analysis and molecular electrostatic potential (MEP) maps further reveal non-covalent interactions (e.g., hydrogen bonds, π-π stacking) critical for crystal packing or ligand-receptor binding . Such computational insights guide rational design of derivatives with tailored electronic profiles .

Q. What spectroscopic and chromatographic techniques are essential for characterizing 4-(4-Methoxyphenyl)isoxazole derivatives?

Key techniques include:

- NMR : and NMR confirm regiochemistry and substitution patterns. For example, the methoxy proton appears as a singlet at δ ~3.8 ppm, while isoxazole protons resonate between δ 6.5–8.5 ppm .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+Na] peaks) .

- HPLC : Purity assessment (>95%) is critical for biological testing, using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Absorbance bands near 1600–1650 cm confirm the isoxazole ring, while C-O stretches (~1250 cm) indicate methoxy groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the 3- or 5-position) influence the biological activity of 4-(4-Methoxyphenyl)isoxazole derivatives?

Substituent effects are quantified via structure-activity relationship (SAR) studies. For example:

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the 3-position exhibit enhanced activity against Gram-positive bacteria, likely due to increased membrane permeability .

- Enzyme inhibition : 5-(4-Methoxyphenyl)isoxazole shows IC = 0.082 mM against glutathione reductase (GR), outperforming unsubstituted isoxazole (IC = 0.263 mM). The methoxy group’s electron-donating nature may stabilize enzyme-ligand interactions .

- Estrogen receptor (ER) affinity : Styryl-linked derivatives (e.g., 4-styryl-3,5-bis(4-methoxyphenyl)isoxazole) retain ERα binding (K < 100 nM), suggesting vinyl spacers optimize ligand-receptor geometry .

Q. What experimental and computational approaches resolve contradictions in reported synthetic yields for 4-(4-Methoxyphenyl)isoxazole derivatives?

Discrepancies in yields (e.g., 20–98% for Suzuki couplings) arise from:

- Catalyst choice : Pd(PPh) vs. PdCl(dppf) affects oxidative addition efficiency .

- Solvent polarity : Polar aprotic solvents (DMF, THF) improve boronic acid solubility but may promote side reactions .

- Substituent steric effects : Bulky groups hinder coupling; computational docking (e.g., AutoDock) predicts steric clashes in transition states .

Resolution involves systematic screening of reaction parameters and mechanistic studies (e.g., NMR to track intermediates) .

Q. How are advanced crystallographic techniques (e.g., SHELX) applied to determine the solid-state structure of 4-(4-Methoxyphenyl)isoxazole derivatives?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and intermolecular interactions. For example, methoxy groups participate in C–H···O hydrogen bonds, stabilizing crystal lattices. SHELXPRO interfaces with density maps to validate disorder modeling, critical for accurately reporting bond lengths and angles . Challenges include handling twinned crystals or low-resolution data, mitigated by iterative refinement and validation tools (e.g., R < 0.05) .

Q. What methodologies are used to evaluate the pharmacokinetic properties (e.g., logP, solubility) of 4-(4-Methoxyphenyl)isoxazole derivatives?

- LogP determination : Shake-flask method with octanol/water partitioning, validated via HPLC retention times .

- Aqueous solubility : Measured via nephelometry or UV-Vis spectroscopy in PBS (pH 7.4) .

- Topological polar surface area (TPSA) : Calculated using software like Molinspiration; derivatives with TPSA < 60 Å exhibit improved membrane permeability .

Q. How do electronic effects of substituents modulate the reactivity of 4-(4-Methoxyphenyl)isoxazole in transition-metal-catalyzed reactions?

Electron-donating groups (e.g., methoxy) activate the isoxazole ring toward electrophilic palladation in C–H functionalization. For example, Pd(OAc)-catalyzed alkenylation at the 4-position proceeds via a concerted metalation-deprotonation (CMD) mechanism, with rate acceleration observed for para-methoxy vs. nitro substituents . Hammett plots (σ parameters) quantify electronic contributions, guiding catalyst selection (e.g., electron-deficient ligands for electron-rich substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.